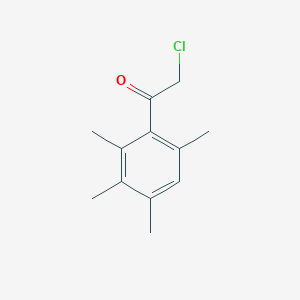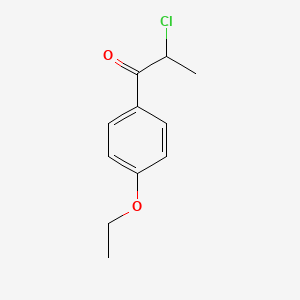
2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one is a chemical compound with the molecular formula C12H15ClO and a molecular weight of 210.7 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a predicted melting point of 79.27°C and a predicted boiling point of approximately 322.5°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of 1.52 .Applications De Recherche Scientifique
Application in Alcohol Oxidation Systems
Xiao-Qiang Li and Chi Zhang (2009) developed an environmentally benign alcohol oxidation system catalyzed by TEMPO using a recyclable hypervalent iodine(III) reagent. This system can efficiently oxidize various alcohols to their corresponding carbonyl compounds, including 2-Chloro-1-(2,3,4,6-tetramethylphenyl)ethan-1-one, in high yields. The process is notable for its compatibility with various heteroaromatic rings and C=C bonds, showcasing the compound's application in green chemistry and organic synthesis (Li & Zhang, 2009).
Role in Crystal Habit Formation
Hiroshi Suzuki, H. Takagi, and R. Sato (1997) investigated the crystal structure of an inclusion complex involving 1,1,2,2-tetrakis(4-hydroxyphenyl)ethane and 5-chloro-2-methyl-4-isothiazolin-3-one. This research highlights the compound's role in forming layered molecular sheets through hydrogen bonding and S···π electrostatic interactions. Such studies are crucial for understanding molecular interactions and designing advanced materials (Suzuki, Takagi, & Sato, 1997).
Synthesis of Sterically Encumbered Systems
S. Shah, T. Concolino, A. Rheingold, and J. Protasiewicz (2000) focused on synthesizing compounds with two low-coordinate phosphorus centers using tetraarylphenyls. Their research involved the precursor 1,4-diiodo-2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, which is closely related to this compound. This study is significant for the development of materials with unique electronic and structural properties (Shah et al., 2000).
Inclusion Compound Characterization
S. Bourne, K. Corin, and L. Nassimbeni (2006) characterized inclusion compounds formed by 1,1,2,2-tetraphenyl-1,2-ethane diol with various guest molecules, including chloro-, bromo-, and iodo-benzene. This research demonstrates the compound's ability to form inclusion compounds and its potential in separation and purification processes (Bourne, Corin, & Nassimbeni, 2006).
Synthesis of Copper(I) Complexes
S. Dehghanpour, M. Khalaj, and A. Mahmoudi (2009) synthesized copper(I) complexes using ligands derived from 1-(4-chlorophenyl)ethylidene ethane-1,2-diamine. This research contributes to the field of coordination chemistry and the development of new metal complexes with potential applications in catalysis and material science (Dehghanpour, Khalaj, & Mahmoudi, 2009).
Propriétés
IUPAC Name |
2-chloro-1-(2,3,4,6-tetramethylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-7-5-8(2)12(11(14)6-13)10(4)9(7)3/h5H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGRAYOSPKBKGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235064 | |
| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
790725-78-9 | |
| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790725-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-chloro-1-(2,3,4,6-tetramethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B3387083.png)
![2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B3387084.png)
![2-[3-(thiophen-2-yl)-5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl]acetic acid](/img/structure/B3387093.png)
![3-[(4-Methylphenyl)thio]propanohydrazide](/img/structure/B3387096.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B3387107.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B3387110.png)
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B3387124.png)
![N-(2-chloro-4,6-dimethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3387133.png)

